molecular formula C18H19FN6 B6442960 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2548990-20-9

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6442960
CAS No.: 2548990-20-9
M. Wt: 338.4 g/mol
InChI Key: MVUGJHSRQNROMT-UHFFFAOYSA-N
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Description

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a methylpyrazolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst such as palladium on carbon (Pd/C).

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 4-methyl-1H-pyrazole with a suitable halogenated pyrimidine derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly in neurotransmission.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. For example, it may inhibit the activity of equilibrative nucleoside transporters (ENTs), thereby affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-14-11-22-25(12-14)18-10-17(20-13-21-18)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUGJHSRQNROMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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